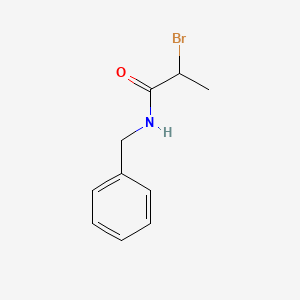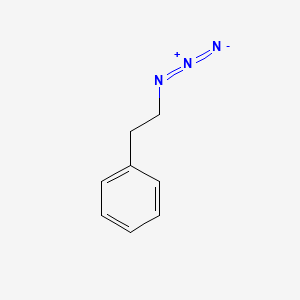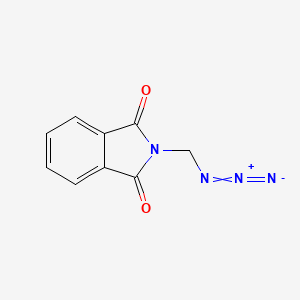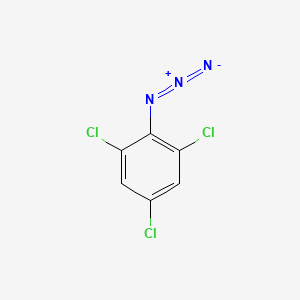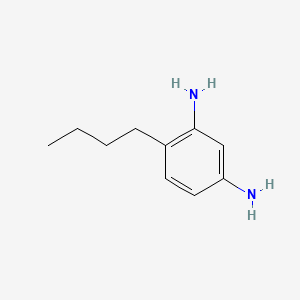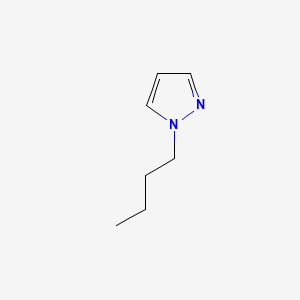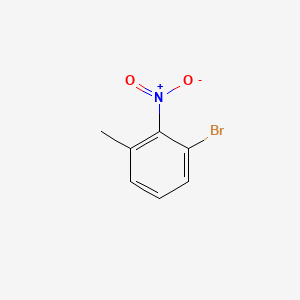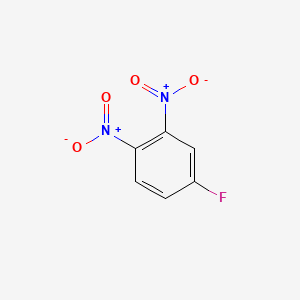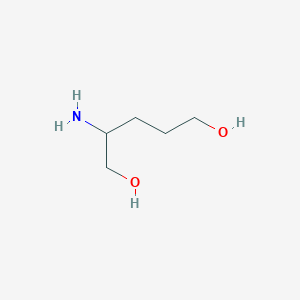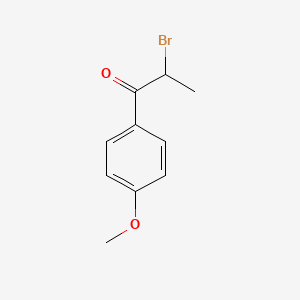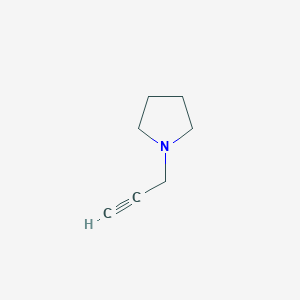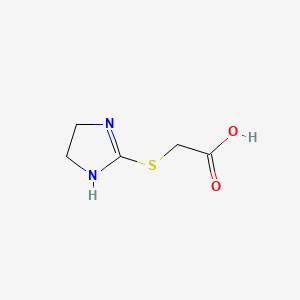
(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to modulate α2-adrenergic receptors .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been found to have a range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid typically involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields the desired product along with some by-products that need to be purified.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted imidazole derivatives with different functional groups.
科学的研究の応用
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has several applications in scientific research:
類似化合物との比較
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness: (4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is unique due to the presence of both an imidazole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
34283-85-7 |
|---|---|
分子式 |
C5H9ClN2O2S |
分子量 |
196.66 g/mol |
IUPAC名 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O2S.ClH/c8-4(9)3-10-5-6-1-2-7-5;/h1-3H2,(H,6,7)(H,8,9);1H |
InChIキー |
IBXKMJZFVHYXRS-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)SCC(=O)O |
正規SMILES |
C1CN=C(N1)SCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
